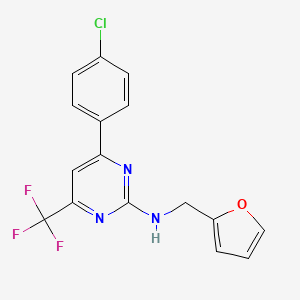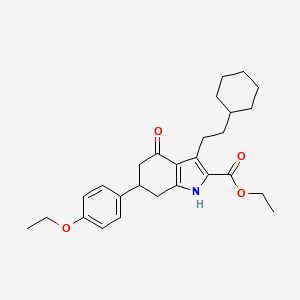![molecular formula C29H21N3 B4695400 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole](/img/structure/B4695400.png)
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole
Overview
Description
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole, also known as BI-2536, is a small molecule inhibitor that selectively targets polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, mitosis, and cytokinesis. BI-2536 has been extensively studied for its potential as an anticancer agent due to its ability to induce mitotic arrest and apoptosis in cancer cells.
Mechanism of Action
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole selectively targets PLK1, which is overexpressed in many types of cancer and plays a crucial role in cell cycle progression and mitosis. By inhibiting PLK1, 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole induces mitotic arrest and apoptosis in cancer cells. In addition, 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has been shown to inhibit angiogenesis and tumor growth in preclinical models of cancer.
Biochemical and Physiological Effects:
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has been shown to induce mitotic arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis and tumor growth in preclinical models of cancer. 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Advantages and Limitations for Lab Experiments
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has several advantages for lab experiments. It is a selective inhibitor of PLK1, which allows for the specific targeting of this kinase in cancer cells. In addition, 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has been extensively studied in preclinical models of cancer, which provides a wealth of information on its efficacy and mechanism of action. However, 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole also has some limitations for lab experiments. It is a small molecule inhibitor, which can limit its bioavailability and efficacy in vivo. In addition, the high cost of 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole can be a barrier to its use in some lab settings.
Future Directions
There are several future directions for the study of 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole. One area of research is the development of more potent and selective PLK1 inhibitors. In addition, the combination of 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole with other anticancer agents, such as chemotherapy and radiation therapy, is an area of active research. Finally, the use of 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole in combination with immunotherapy is an area of emerging interest, as PLK1 has been shown to play a role in the regulation of immune responses.
Scientific Research Applications
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has been extensively studied for its potential as an anticancer agent. It has been shown to induce mitotic arrest and apoptosis in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
properties
IUPAC Name |
3-[4-phenyl-5-(4-phenylphenyl)-1H-imidazol-2-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3/c1-3-9-20(10-4-1)21-15-17-23(18-16-21)28-27(22-11-5-2-6-12-22)31-29(32-28)25-19-30-26-14-8-7-13-24(25)26/h1-19,30H,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBVWMWOAPOYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CNC5=CC=CC=C54)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[4-(4-ethoxyphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4695329.png)
![N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide](/img/structure/B4695344.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4695346.png)
![5-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]isophthalic acid](/img/structure/B4695350.png)
![3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4695354.png)
![[2-[(3-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B4695370.png)
![7-[(2,6-difluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B4695376.png)
![2-({4-methyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4695384.png)

![ethyl 2-{[(2-acetylhydrazino)carbonothioyl]amino}-5-benzyl-3-thiophenecarboxylate](/img/structure/B4695398.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-(2-phenylethyl)benzamide](/img/structure/B4695402.png)

![7-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4695417.png)
![4-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]butanamide](/img/structure/B4695419.png)